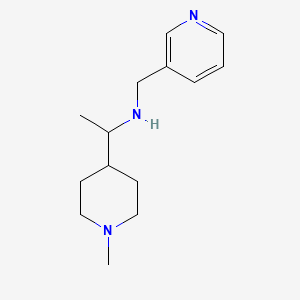
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a pyridine ring attached via an ethanamine linker. Its unique structure makes it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
The synthesis of 1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 4-piperidone.
Methylation: The nitrogen atom of the piperidine ring is methylated using a methylating agent like methyl iodide.
Attachment of the Ethanamine Linker: The ethanamine linker is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon of a suitable ethanamine derivative.
Coupling with Pyridine: The final step involves coupling the ethanamine derivative with a pyridine ring, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace existing substituents on the piperidine or pyridine rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparaison Avec Des Composés Similaires
1-(1-Methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine: This compound differs by the position of the pyridine ring substitution, which can affect its binding affinity and biological activity.
1-(1-Methylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)ethan-1-amine: Another positional isomer, with the pyridine ring attached at the 4-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C14H23N3 |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
1-(1-methylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H23N3/c1-12(14-5-8-17(2)9-6-14)16-11-13-4-3-7-15-10-13/h3-4,7,10,12,14,16H,5-6,8-9,11H2,1-2H3 |
Clé InChI |
VWQKLAYZXSJJQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCN(CC1)C)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















